

Bismuth Nitrate: A Highly Efficient Catalyst for the Synthesis of α -Aminophosphonates

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Compound of Interest

Compound Name: *Bismuth nitrate*

Cat. No.: *B081892*

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Application Note AN2025-12-16

Introduction: α -Aminophosphonates are a class of organophosphorus compounds that are recognized as structural analogues of α -amino acids. Their diverse biological activities, including antimicrobial, antiviral, and antitumor properties, have made them significant targets in medicinal chemistry and drug development. The Kabachnik-Fields reaction, a one-pot three-component condensation of a carbonyl compound, an amine, and a phosphite, is the most common method for their synthesis. The use of an efficient and environmentally benign catalyst is crucial for the practical application of this reaction. Bismuth(III) nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$) has emerged as a highly effective, inexpensive, and non-toxic catalyst for this transformation, offering excellent yields under mild reaction conditions.

Data Presentation

The following table summarizes the results for the **bismuth nitrate**-catalyzed one-pot synthesis of various α -aminophosphonates from a range of aldehydes, amines, and diethyl phosphite. The reactions were carried out under two different conditions: at room temperature and under microwave irradiation, both in the absence of a solvent.

Table 1: **Bismuth Nitrate** Catalyzed Synthesis of α -Aminophosphonates

| Entry | Aldehyde | Amine | Product | Time (min) | Yield (%) |
|-------|-----------------------|-------------|---|------------|-----------|
| 1 | Benzaldehyde | Aniline | Diethyl (phenyl(phenylamino)methyl)phosphonate | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate | 35 | 94 |
| 3 | 4-Methoxybenzaldehyde | Aniline | Diethyl ((4-methoxyphenyl)(phenylamino)methyl)phosphonate | 25 | 95 |
| 4 | 4-Nitrobenzaldehyde | Aniline | Diethyl ((4-nitrophenyl)(phenylamino)methyl)phosphonate | 40 | 90 |
| 5 | Benzaldehyde | Benzylamine | Diethyl (phenyl(benzylamino)methyl)phosphonate | 45 | 88 |
| 6 | 4-Chlorobenzaldehyde | Benzylamine | Diethyl ((4-chlorophenyl)(benzylamino)methyl)phosphonate | 50 | 90 |
| 7 | 4-Methoxybenzaldehyde | Benzylamine | Diethyl ((4-methoxyphenyl)(benzylamino)methyl)phosphonate | 40 | 92 |

| | aldehyde | | yl) (benzylamino)methyl)phos phonate | | |
|----|----------------|-----------------|---|----|----|
| 8 | Cinnamaldehyde | Aniline | Diethyl (phenylamino (styryl)methyl)phosphonate | 60 | 85 |
| 9 | Benzaldehyde | Cyclohexylamine | Diethyl (cyclohexylamino(phenyl) methyl)phosphonate | 55 | 82 |
| 10 | Furfural | Aniline | Diethyl (furan-2-yl(phenylamino)methyl)phosphonate | 30 | 93 |

Note: The yields reported are for the isolated products after purification.

Experimental Protocols

General Protocol for the **Bismuth Nitrate**-Catalyzed Synthesis of α -Aminophosphonates:

This protocol is based on the work of Bhattacharya and Kaur for the one-pot, three-component synthesis of α -aminophosphonates.

Materials:

- Aldehyde (1 mmol)
- Amine (1 mmol)
- Diethyl phosphite (1 mmol)

- Bismuth(III) nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$) (0.1 mmol, 10 mol%)
- Ethyl acetate
- n-Hexane
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, a mixture of the aldehyde (1 mmol), amine (1 mmol), and diethyl phosphite (1 mmol) is prepared.
- Bismuth(III) nitrate pentahydrate (0.1 mmol, 10 mol%) is added to the mixture.
- The reaction mixture is stirred at room temperature.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate-hexane solvent system.
- Upon completion of the reaction, the reaction mixture is diluted with ethyl acetate.
- The organic layer is washed with water and then with brine.
- The separated organic layer is dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using an ethyl acetate-hexane gradient to afford the pure α -aminophosphonate.

Protocol for Microwave-Assisted Synthesis:

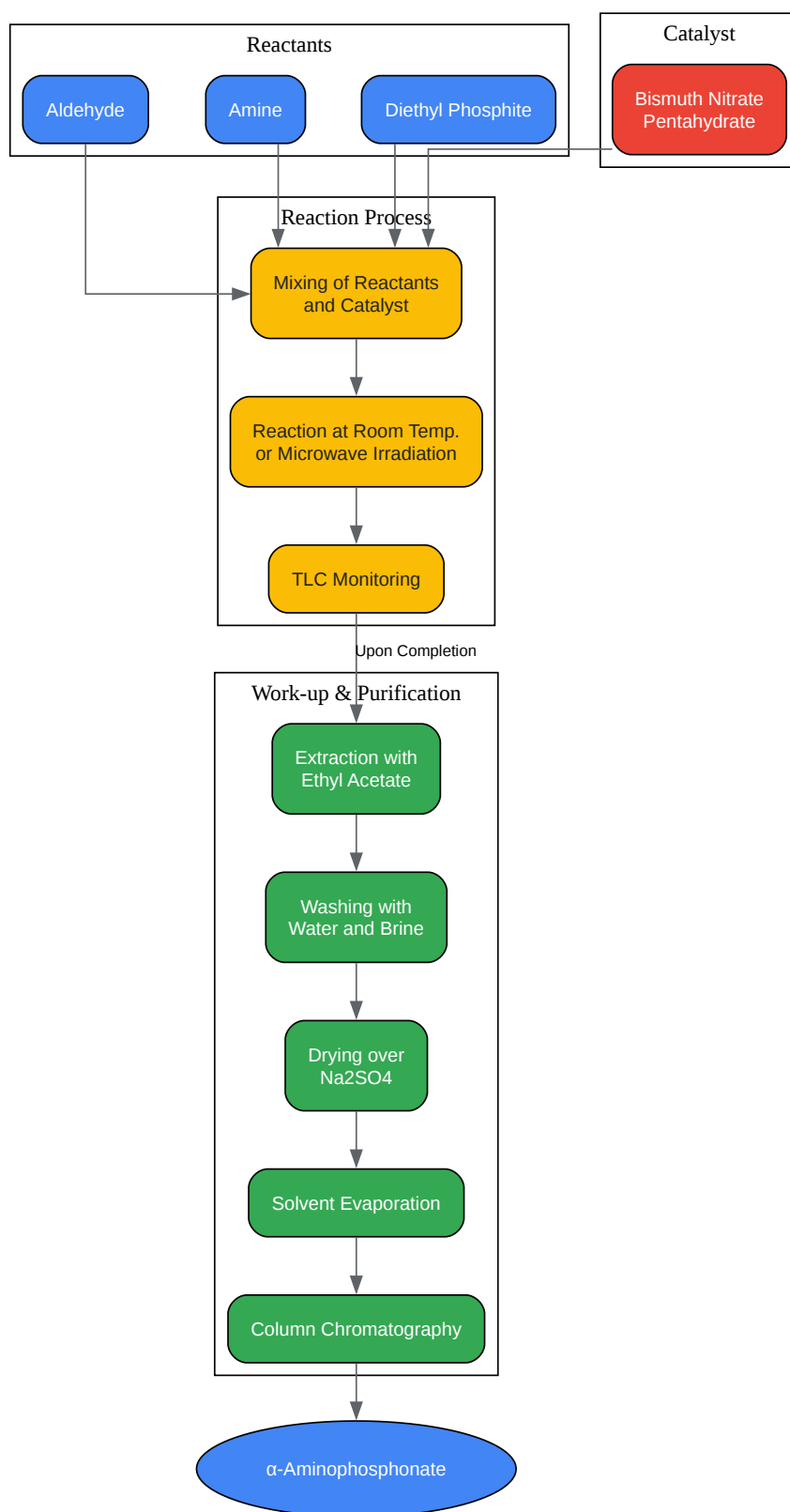
- In a microwave-safe vessel, combine the aldehyde (1 mmol), amine (1 mmol), diethyl phosphite (1 mmol), and bismuth(III) nitrate pentahydrate (0.1 mmol, 10 mol%).
- The vessel is placed in a microwave reactor and irradiated at a suitable power level and for a time determined by reaction monitoring.

- After completion, the reaction mixture is cooled to room temperature.
- The work-up and purification steps are the same as described in the general protocol.

Visualizations

Reaction Workflow:

The following diagram illustrates the workflow for the **bismuth nitrate**-catalyzed synthesis of α -aminophosphonates.

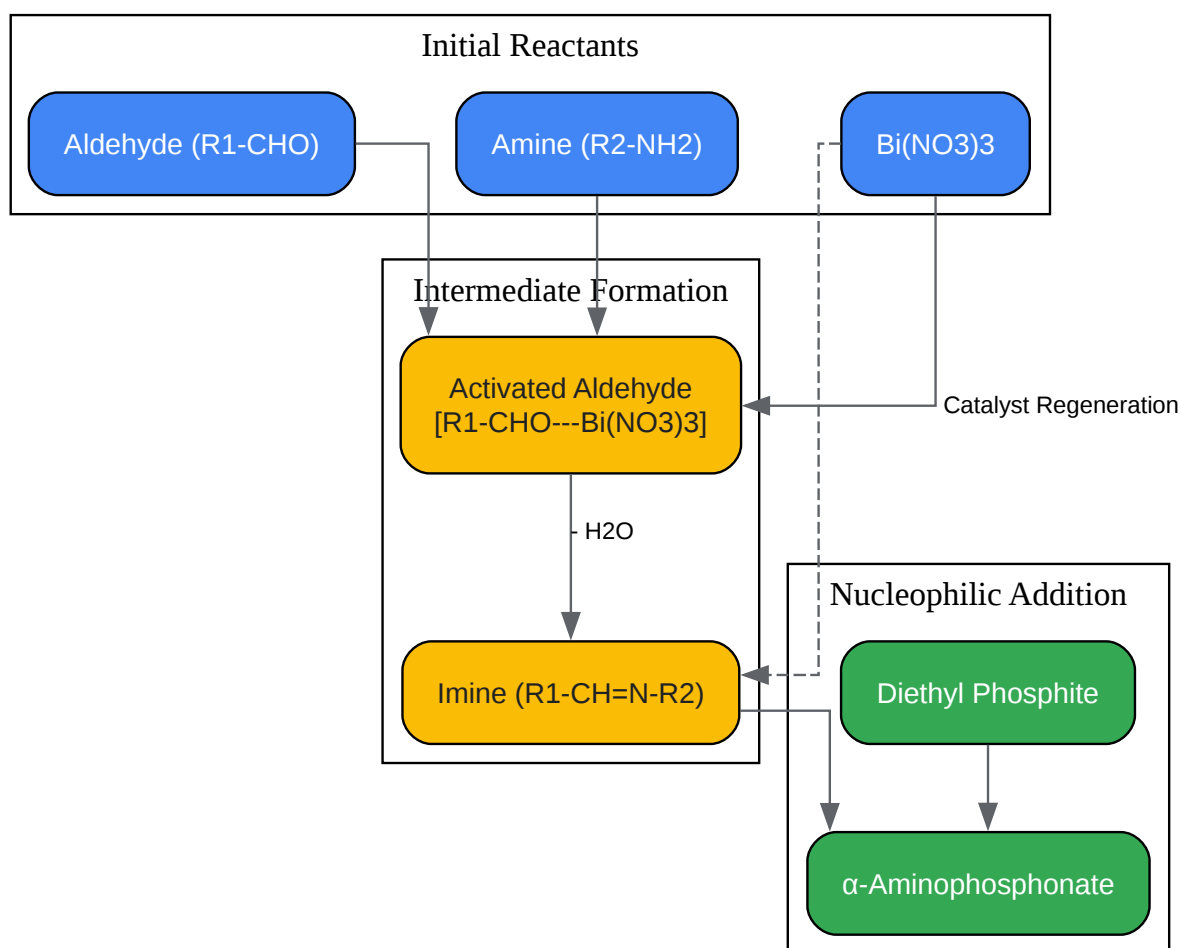


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Caption: Workflow for the synthesis of α -aminophosphonates.

Plausible Signaling Pathway (Reaction Mechanism):

The following diagram illustrates the plausible mechanism for the **bismuth nitrate**-catalyzed Kabachnik-Fields reaction.



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Caption: Plausible reaction mechanism.

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